"2-(Piperidin-1-ylmethyl)benzoic acid" molecular weight
"2-(Piperidin-1-ylmethyl)benzoic acid" molecular weight
An In-depth Technical Guide to 2-(Piperidin-1-ylmethyl)benzoic acid: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
2-(Piperidin-1-ylmethyl)benzoic acid is a bifunctional organic molecule that serves as a valuable building block in medicinal chemistry and drug discovery. Integrating the structural features of a substituted benzoic acid and a piperidine ring, this compound offers a unique scaffold for developing novel therapeutics. The piperidine moiety is a well-established "privileged scaffold" known to enhance the pharmacokinetic properties of drug candidates, while the carboxylic acid group provides a versatile handle for chemical modification and interaction with biological targets. This technical guide provides a comprehensive overview of the compound's physicochemical properties, a detailed, field-proven methodology for its synthesis and purification, a suite of analytical techniques for its characterization, and an exploration of its applications as a key intermediate in modern drug development.
Core Physicochemical Properties
The identity and utility of 2-(Piperidin-1-ylmethyl)benzoic acid are defined by its fundamental physicochemical properties. These characteristics are crucial for its handling, reaction setup, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Weight | 219.28 g/mol | [1][2][3] |
| Molecular Formula | C₁₃H₁₇NO₂ | [1][3] |
| CAS Number | 917747-57-0 | [1] |
| Appearance | White to off-white solid | [4] |
| Purity (Typical) | >95-99% | [4] |
The molecule's structure consists of a benzoic acid core where the ortho-position (C2) is substituted with a methylene (-CH₂-) bridge linked to the nitrogen atom of a piperidine ring. This specific arrangement influences its solubility, reactivity, and potential for biological interactions.
Synthesis and Purification: A Two-Stage Approach
The synthesis of 2-(Piperidin-1-ylmethyl)benzoic acid is most effectively achieved via a two-step process starting from a commercially available precursor. The strategy involves the synthesis of a methyl ester intermediate, followed by hydrolysis to yield the final carboxylic acid. This approach is favored for its reliability and the high purity of the final product.
The overall synthetic pathway begins with the formation of the C-N bond to construct the core scaffold, followed by the deprotection of the carboxylic acid.
Caption: High-level workflow for the synthesis of 2-(Piperidin-1-ylmethyl)benzoic acid.
Experimental Protocol: Synthesis of Methyl 2-(piperidin-1-yl)benzoate (Intermediate)
This procedure details the palladium-catalyzed Buchwald-Hartwig amination, a robust method for forming the critical aryl C-N bond. The choice of a palladium catalyst with a phosphine ligand like BINAP is crucial for achieving high efficiency and yield under relatively mild conditions.[5][6]
Materials:
-
Methyl 2-bromobenzoate
-
Piperidine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Racemic-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Ethyl acetate, Brine, Anhydrous sodium sulfate
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Inert Atmosphere Setup: In a flame-dried Schlenk flask, establish an inert atmosphere using argon or nitrogen. This is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Reagent Addition: To the flask, add methyl 2-bromobenzoate (1.0 mmol, 1.0 eq), palladium(II) acetate (0.02 mmol, 2 mol%), and rac-BINAP (0.03 mmol, 3 mol%).
-
Solvent and Reactants: Add 5 mL of anhydrous toluene, followed by piperidine (1.2 mmol, 1.2 eq). The slight excess of the amine drives the reaction to completion.
-
Base Addition: Carefully add sodium tert-butoxide (1.4 mmol, 1.4 eq). The base is essential for the catalytic cycle, enabling the reductive elimination step.
-
Reaction: Heat the mixture to 80-100°C and monitor its progress using Thin-Layer Chromatography (TLC) or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Quench by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine to remove residual aqueous contaminants, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude ester intermediate via column chromatography on silica gel.
Experimental Protocol: Hydrolysis to 2-(Piperidin-1-ylmethyl)benzoic acid
The final step is a standard ester hydrolysis to unmask the carboxylic acid. The use of lithium hydroxide is common and effective for this transformation.[6]
Materials:
-
Methyl 2-(piperidin-1-yl)benzoate (from Step 2.1)
-
Methanol, Water
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
1M Hydrochloric acid (HCl)
Step-by-Step Methodology:
-
Dissolution: Dissolve the purified methyl ester (1.0 eq) in a mixture of methanol and water.
-
Saponification: Add LiOH (2.0-3.0 eq) to the solution. Stir the mixture at room temperature or warm gently to 50°C until TLC indicates the complete consumption of the starting material.
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of 3-4 using 1M HCl. The desired product will precipitate out as it is less soluble in its protonated form.
-
Isolation: Collect the white precipitate by filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield the final product, 2-(Piperidin-1-ylmethyl)benzoic acid.
Analytical Characterization and Quality Control
Confirming the identity and purity of the synthesized compound is paramount for its use in research and development, as impurities can lead to erroneous experimental results.[7] A multi-technique approach is required for comprehensive validation.
Caption: A standard analytical workflow for quality control of the final product.
Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the quantitative purity of a sample.
Protocol:
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to ensure protonation of the analyte and improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure: Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL) in the mobile phase. Inject the sample and integrate the peak area. Purity is calculated as the area of the main peak divided by the total area of all peaks. A purity of 99.34% has been reported for this compound using HPLC.[4]
Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR confirms the presence and connectivity of protons in the molecule. Key expected signals include aromatic protons on the benzoic acid ring, a singlet for the methylene bridge, and distinct signals for the piperidine ring protons. The data should be consistent with the proposed structure.
-
Mass Spectrometry (MS): MS confirms the molecular weight of the compound. Using electrospray ionization (ESI), the compound should show a prominent ion corresponding to its molecular mass plus a proton [M+H]⁺ at approximately m/z 220.28.
Applications in Medicinal Chemistry and Drug Development
The true value of 2-(Piperidin-1-ylmethyl)benzoic acid lies in its utility as a versatile scaffold in drug design. The piperidine ring is a privileged structure in medicinal chemistry, present in numerous approved drugs.[8]
Key Advantages of the Scaffold:
-
Modulation of Physicochemical Properties: The piperidine ring can increase lipophilicity and basicity, which can improve cell membrane permeability and oral bioavailability.[6][9]
-
Enhanced Pharmacokinetics: The piperidine heterocycle is generally stable to metabolic degradation, contributing to a better pharmacokinetic profile.[8]
-
Versatile Chemical Handle: The ortho-substituted benzoic acid provides a carboxylic acid group that can be readily converted into amides, esters, or other functional groups, allowing for the exploration of structure-activity relationships (SAR).[6]
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- 2. 2-(Piperidin-1-ylmethyl)benzoic acid - Amerigo Scientific [amerigoscientific.com]
- 3. scbt.com [scbt.com]
- 4. file.leyan.com [file.leyan.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thieme-connect.de [thieme-connect.de]
